molecular formula C10H8S2 B095996 3-(Phenylthio)thiophene CAS No. 16718-11-9

3-(Phenylthio)thiophene

Cat. No.: B095996
CAS No.: 16718-11-9
M. Wt: 192.3 g/mol
InChI Key: WQYNBKIZHCGYCV-UHFFFAOYSA-N
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Description

3-(Phenylthio)thiophene (3-PT) is an organic compound belonging to the thiophene family of molecules. It is a colorless solid that has a sweet, pungent odor and is highly soluble in organic solvents. 3-PT is an important intermediate in the synthesis of various pharmaceuticals, dyes, and other organic compounds. It is also used as a reagent in biochemical and physiological studies, and as a starting material for the synthesis of photochromic materials.

Scientific Research Applications

  • Photodynamic Agents : Thiophene derivatives, including compounds related to 3-(Phenylthio)thiophene, have been studied for their photophysical and photochemical properties. They are characterized by strong absorptions in the visible region and are highly efficient in producing singlet oxygen, making them potent Type II photodynamic agents (Reyftmann et al., 1985).

  • Material Science and Pharmaceuticals : Substituted thiophenes have exhibited a broad spectrum of biological activities and are utilized in various applications in material science and pharmaceuticals. They show potential as antibacterial, antifungal, antioxidant, antivirus, and antiprotozoal agents, among others. Additionally, polymeric thiophenes are used in devices like thin-film transistors and solar cells (Nagaraju et al., 2018).

  • Polymerization and Conductivity : The polymerization of various thiophene derivatives, including 3-phenylthiophene, has been explored. For example, poly(3-phenylthiophene) showed significant properties in terms of morphology and conductivity. These polymers have a wide range of thermal stability, which is advantageous for different applications (Martínez et al., 1995).

  • Low Band Gap Polymers : Thiophene derivatives have been used to synthesize low band gap polymers. For instance, electropolymerization of 2-phenylthieno[3,4-b]thiophene results in a novel low band gap polymer, which is significant for conductive polymers (Neef et al., 1999).

  • Electrochromic Properties : Thiophene derivatives like 3-phenylthieno[3,2-b]thiophene have been used to create electrochromic devices (ECDs). These devices can operate between different colors and exhibit good optical memory, which is useful in various optical applications (Capan & Ozturk, 2014).

  • Nonlinear Optical Limiting : Certain thiophene dyes have been designed for optoelectronic devices with applications in protecting human eyes and optical sensors. They demonstrate significant nonlinear absorption and optical limiting behavior, which is crucial for stabilizing light sources in optical communications (Anandan et al., 2018).

  • Photovoltaic Properties : Alkylthio-substituted polythiophenes have been studied for their absorption and photovoltaic properties. These polymers, such as poly[(3-hexylthio)thiophene], show broader absorption peaks and are promising for use in polymer solar cells (Huo, Zhou, & Li, 2009).

  • Functional Additives in Lithium Ion Batteries : Thiophene derivatives have been evaluated as functional additives in lithium-ion batteries. They can improve the cycling performance of high-voltage LiCoO2 by forming protective layers on the cathode surface, thus enhancing the battery's stability (Xia, Xia, & Liu, 2015).

Mechanism of Action

Target of Action

3-(Phenylthio)thiophene, like other thiophene-based compounds, primarily targets enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . These enzymes play a crucial role in the inflammatory response, making them key targets for anti-inflammatory drugs .

Mode of Action

The compound interacts with its targets (COX and LOX enzymes) through noncovalent interactions . The presence of functional groups such as carboxylic acids, esters, amines, and amides, as well as methyl and methoxy groups, has been frequently described, highlighting their importance for anti-inflammatory activity and biological target recognition .

Biochemical Pathways

The interaction of this compound with COX and LOX enzymes affects the biochemical pathways associated with inflammation . By inhibiting these enzymes, the compound can potentially reduce the production of pro-inflammatory mediators, thereby alleviating inflammation .

Pharmacokinetics

The bioavailability of thiophene-based compounds is generally influenced by their physicochemical properties, such as solubility and permeability .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its anti-inflammatory properties . By inhibiting key enzymes involved in the inflammatory response, the compound can potentially reduce inflammation at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its absorption and distribution in the body . Additionally, factors such as pH and temperature can potentially impact the compound’s stability and activity .

Safety and Hazards

3-(Phenylthio)thiophene is classified as Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), and STOT SE 3 (H335). This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Thiophene-based analogs have been the focus of many scientists due to their potential as biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Furthermore, they have numerous applications in different research areas, including organic electronics and sensors .

Properties

IUPAC Name

3-phenylsulfanylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8S2/c1-2-4-9(5-3-1)12-10-6-7-11-8-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQYNBKIZHCGYCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381183
Record name 3-(Phenylthio)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16718-11-9
Record name 3-(Phenylthio)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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